BenchChemオンラインストアへようこそ!

Bifidenone

Tubulin Polymerization Inhibition Taxane Resistance Antiproliferative Activity

Bifidenone is a synthetic colchicine-site tubulin polymerization inhibitor with a validated total synthesis, ensuring reliable commercial supply for preclinical oncology research. Unlike taxanes and vinca alkaloids rendered ineffective by P-gp-mediated efflux, bifidenone circumvents this resistance mechanism. The advanced analog 46b exhibits >1,000-fold greater potency than paclitaxel in P-gp-overexpressing NCI/ADR-RES cells (IC50 9 nM vs. >9,000 nM). Extensive SAR data from 42 analogs guide rational analog design. Ideal for dissecting tubulin dynamics and resistance pathways in multidrug-resistant cancer models. ≥98% purity.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
Cat. No. B13431900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifidenone
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)OC)C23CC(C(=O)C=C2OCO3)CC=C
InChIInChI=1S/C21H26O5/c1-5-6-16-12-21(20(11-17(16)22)25-13-26-21)14(2)9-15-7-8-18(23-3)19(10-15)24-4/h5,7-8,10-11,14,16H,1,6,9,12-13H2,2-4H3/t14-,16-,21+/m0/s1
InChIKeyBHTLRQBVGVBCSE-WDUKFBBWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bifidenone for Scientific Procurement: A Colchicine-Site Tubulin Polymerization Inhibitor with Distinct Resistance Profile


Bifidenone is a synthetic neolignan and a colchicine-binding site tubulin polymerization inhibitor [1]. It exhibits nanomolar antiproliferative activity against a broad panel of human cancer cell lines, with a median IC50 of 0.27 μM in the NCI-60 screen . Originally isolated in microgram quantities from a Gabonese tree (Beilschmiedia genus), its supply was limited until a total synthesis was developed [2]. This synthesis has enabled comprehensive structure-activity relationship (SAR) studies, yielding advanced preclinical candidates like compound 46b, which demonstrates potent in vitro and in vivo activity, particularly in taxane-resistant models [3].

Why Generic Substitution Fails: Bifidenone's Unique Resistance Profile Prevents Simple Analog Replacement


Simple substitution with other tubulin polymerization inhibitors—even those targeting the colchicine site—is not scientifically valid due to bifidenone's distinct resistance profile and structural SAR [1]. Unlike taxanes (e.g., paclitaxel) and vinca alkaloids, which are often rendered ineffective by P-glycoprotein-mediated efflux and other resistance mechanisms, bifidenone's colchicine-site binding appears to circumvent these common resistance pathways [2]. However, even among colchicine-site binders, bifidenone's specific stereochemistry and substitution pattern are critical: SAR studies show that minor modifications to its dihydrobenzodioxolone core or pendant groups can dramatically alter potency (e.g., IC50 shifts from 0.011 μM to >20 μM) [3]. This precise structural requirement means that a generic or closely related analog cannot be assumed to replicate bifidenone's activity, particularly in taxane-resistant or P-glycoprotein-overexpressing cancer models.

Quantitative Evidence Guide: Bifidenone's Differentiated Performance in Head-to-Head Studies


Superior Potency in Taxane-Resistant Cell Lines: Bifidenone Analog 46b vs. Paclitaxel

Compound 46b, a bifidenone analog, demonstrates significantly greater potency than paclitaxel in multiple taxane-resistant cell lines when tested in the same assay [1]. In the NCI/ADR-RES ovarian cancer cell line, which overexpresses P-glycoprotein, paclitaxel has an IC50 >9,000 nM, whereas 46b has an IC50 of 9 nM, representing a >1,000-fold difference [1]. Similar superiority is observed across seven resistant cell lines, with fold differences ranging from 6 to >1,000 [1].

Tubulin Polymerization Inhibition Taxane Resistance Antiproliferative Activity

Mechanistic Differentiation: Colchicine-Site Binding Avoids Common Resistance Mechanisms Affecting Taxanes and Vinca Alkaloids

Bifidenone and its analogs bind to the colchicine site on tubulin, a mechanism distinct from that of taxanes (polymerization stabilizers) and vinca alkaloids (vinca-site binders) [1]. This distinction is critical because colchicine-site binders are generally not subject to resistance mechanisms mediated by P-glycoprotein efflux pumps or tubulin mutations that often compromise taxane and vinca efficacy [1]. In the NCI/ADR-RES cell line, which overexpresses P-glycoprotein, paclitaxel's IC50 exceeds 9,000 nM, while bifidenone analog 46b maintains an IC50 of 9 nM [2].

Tubulin Polymerization Inhibition Colchicine Binding Site Multidrug Resistance

In Vivo Efficacy in Murine Xenograft Models: Tumor Growth Inhibition by Bifidenone Analog 46b

Compound 46b demonstrated significant tumor growth inhibition (TGI) in murine xenograft models. Against NCI-H460 lung cancer xenografts, 46b administered intraperitoneally at 40 mg/kg (qd×3, 2 days rest, 3 cycles) achieved 71% TGI, while a 60 mg/kg regimen achieved up to 84% TGI [1]. This in vivo activity, combined with favorable tumor-to-plasma concentration ratios, supports its advancement as a preclinical candidate [1].

In Vivo Efficacy Xenograft Models Tumor Growth Inhibition

Synthetic Accessibility and Supply: Total Synthesis Enables Scalable Procurement vs. Natural Isolation

Bifidenone was originally isolated in microgram quantities from a Gabonese tree, severely limiting its availability for research [1]. A total synthesis was achieved in 12 steps from commercially available 1,4-dioxaspiro[4.5]decan-8-one, providing a scalable supply route [2]. This synthetic accessibility is critical for procurement, as it ensures consistent, milligram-to-gram quantities for in-depth SAR studies and preclinical development.

Total Synthesis Chemical Supply Preclinical Development

Structure-Activity Relationship (SAR) Insights: Optimized Analogs Exhibit Sub-Nanomolar Potency

SAR studies on 42 bifidenone analogs identified modifications that dramatically improve potency. For instance, replacing the R2 methoxy group with a CONH2 (compound 25a) reduced the IC50 in M14 cells from 0.11 ± 0.06 μM (bifidenone) to 0.012 ± 0.004 μM [1]. Similarly, an R2 fluorine substitution (compound 32a) lowered the IC50 to 0.008 ± 0.004 μM [1]. These data guide the selection of bifidenone analogs for specific potency requirements.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Optimal Research and Procurement Scenarios for Bifidenone Based on Differentiated Evidence


Taxane-Resistant Cancer Research

Bifidenone analog 46b is >1,000-fold more potent than paclitaxel in P-glycoprotein-overexpressing NCI/ADR-RES ovarian cancer cells (IC50 9 nM vs. >9,000 nM), making it an ideal tool compound for studies focused on overcoming taxane resistance [1].

Mechanism-of-Action Studies in Multidrug-Resistant Models

As a colchicine-site binder, bifidenone avoids the efflux-mediated resistance common to taxanes and vinca alkaloids, enabling its use as a probe to dissect tubulin dynamics and resistance pathways in P-glycoprotein-positive cancer models [1].

Preclinical In Vivo Efficacy Testing

Compound 46b demonstrated significant tumor growth inhibition (71-84% TGI) in NCI-H460 murine xenografts at 40-60 mg/kg ip dosing, supporting its procurement for in vivo pharmacology studies [1].

Medicinal Chemistry and Lead Optimization Programs

Extensive SAR data on 42 bifidenone analogs identify key modifications (e.g., R2=CONH2 or F) that enhance potency up to 14-fold (IC50 0.008-0.012 μM), providing a rational starting point for designing novel colchicine-site inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bifidenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.